hMAO-B Inhibition vs. 4-Dimethylaminochalcone
In a direct head-to-head comparison of synthetic chalcones for human monoamine oxidase (hMAO) inhibition, 4-chlorochalcone demonstrated potent inhibition of hMAO-B with an IC50 of 0.082 μM, which is 2.6-fold less potent than the lead compound, 4-dimethylaminochalcone (IC50 = 0.029 μM), but comparable in potency to 4-nitrochalcone (IC50 = 0.066 μM) [1]. Importantly, 4-chlorochalcone exhibited a distinct selectivity profile, showing less potent inhibition of hMAO-A (IC50 = 9.10 μM) compared to compounds like 2,4'-dichloro-4-dimethylaminochalcone (hMAO-A IC50 = 0.18 μM) [1]. This positions 4-chlorochalcone as a moderately selective hMAO-B inhibitor, differentiating it from both more potent and more selective analogs.
| Evidence Dimension | hMAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.082 μM |
| Comparator Or Baseline | 4-Dimethylaminochalcone: 0.029 μM; 4-Nitrochalcone: 0.066 μM |
| Quantified Difference | 2.6-fold less potent than 4-dimethylaminochalcone; 1.24-fold less potent than 4-nitrochalcone |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-B |
Why This Matters
This specific potency value allows researchers to select 4-chlorochalcone as a reference compound with a well-defined hMAO-B inhibitory profile, distinct from more potent or less selective analogs, for use in neurological disease model development.
- [1] Oh, J. M., Kang, M. G., Hong, A., Park, J. E., Kim, S. H., Lee, J. P., ... & Kim, H. (2019). Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. International Journal of Biological Macromolecules, 137, 426-432. View Source
